4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946372-53-8
VCID: VC11892838
InChI: InChI=1S/C21H26N2O4S/c1-5-10-23-19-8-7-17(13-16(19)6-9-20(23)24)22-28(25,26)18-11-14(2)21(27-4)15(3)12-18/h7-8,11-13,22H,5-6,9-10H2,1-4H3
SMILES: CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.5 g/mol

4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

CAS No.: 946372-53-8

Cat. No.: VC11892838

Molecular Formula: C21H26N2O4S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide - 946372-53-8

Specification

CAS No. 946372-53-8
Molecular Formula C21H26N2O4S
Molecular Weight 402.5 g/mol
IUPAC Name 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Standard InChI InChI=1S/C21H26N2O4S/c1-5-10-23-19-8-7-17(13-16(19)6-9-20(23)24)22-28(25,26)18-11-14(2)21(27-4)15(3)12-18/h7-8,11-13,22H,5-6,9-10H2,1-4H3
Standard InChI Key MQQFICMVRLTAEL-UHFFFAOYSA-N
SMILES CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C
Canonical SMILES CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C

Introduction

4-Methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that integrates a sulfonamide group, a quinoline derivative, and a methoxy group. This compound belongs to the class of sulfonamides, which are known for their antimicrobial properties and applications in medicinal chemistry.

Key Features:

  • Chemical Structure: The compound features a benzene ring with a sulfonamide group, a tetrahydroquinoline moiety, and methoxy and methyl substituents.

  • Biological Activity: It exhibits potential biological activities due to its interaction with enzymes or receptors, which can disrupt essential biological processes.

Synthesis:

The synthesis of 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves multiple steps, typically starting from readily available precursors. The process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

Biological Applications:

  • Antimicrobial Properties: As a sulfonamide, it may exhibit antimicrobial activity, which is beneficial in treating infections.

  • Potential Therapeutic Uses: The quinoline core may interact with DNA or proteins, enhancing its therapeutic potential.

Mechanism of Action:

The sulfonamide moiety can inhibit enzyme activity by mimicking natural substrates or binding to active sites, disrupting essential biological processes within cells.

Stability:

The stability of the compound is influenced by its chemical structure and environmental conditions such as temperature and humidity.

Research Findings:

  • Structure-Activity Relationship: The unique structure of the compound contributes to its biological activity, suggesting potential applications in medicinal chemistry.

  • Pharmacological Potential: Further studies are needed to explore its pharmacological properties and potential therapeutic applications.

Future Directions:

  • In Vivo Studies: Conducting in vivo studies to assess its efficacy and safety in biological systems.

  • Derivative Synthesis: Synthesizing derivatives to enhance its biological activity and reduce potential side effects.

Chemical Data

PropertyDescription
Molecular FormulaNot specified in available sources
Molecular WeightNot documented
Melting PointNot extensively documented
Boiling PointNot extensively documented

Biological Data

ActivityDescription
Antimicrobial ActivityPotential due to sulfonamide group
Therapeutic PotentialInteraction with DNA or proteins

Synthesis Data

StepDescription
Starting MaterialsReadily available precursors
Reaction ConditionsCareful control of temperature and pH

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